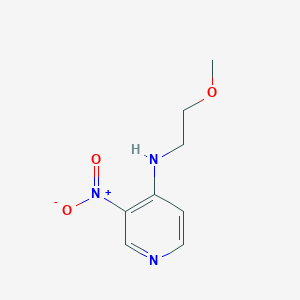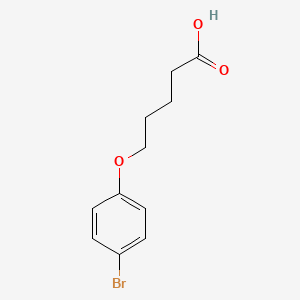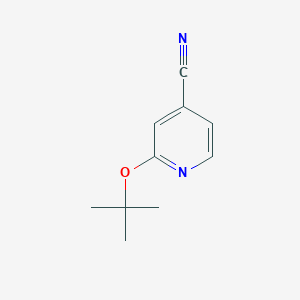
3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine
Übersicht
Beschreibung
3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities of Schiff Bases
A series of Schiff and Mannich bases derived from 4-amino-5-(3-fluoro-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized, exhibiting significant antimicrobial activity against various microorganisms. The synthesis involved alkylation and treatment with secondary amines, underlining the compound's versatility in forming biologically active structures (Aouad, 2014).
Synthesis and Biological Evaluation of Schiff and Mannich Bases In a related study, Schiff and Mannich bases bearing the 2,4-dichloro-5-fluorophenyl moiety were prepared and screened for antimicrobial activities. The compounds showed promising antibacterial and antifungal activities, demonstrating the potential for pharmaceutical applications (Karthikeyan et al., 2006).
Material Properties and Applications
Curing System of Benzoxazine with Amine This study investigated the reactivity and reaction mechanism of benzoxazine with various commercially available amines, revealing insights into the thermosetting resins in terms of chemical structure, material properties, and processability. This research is crucial for improving the material properties of benzoxazine-based polymers (Sun et al., 2015).
Photophysical Properties of Borondipyrromethene Analogues The study explored the photophysical properties of BODIPY analogues, focusing on fluorescence quantum yield and lifetime in various solvents. The findings offer valuable data for the development of fluorescence-based applications, such as sensors and imaging agents (Qin et al., 2005).
Fluorescent Molecular Probes and Detection of Amine Vapors A series of diphenyloxazoles were synthesized as fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence correlated with solvent polarity. These compounds can be used as sensitive fluorescent molecular probes for biological studies and processes (Diwu et al., 1997). In another study, a fluorescent sensor based on aggregation-induced emission was developed for the light-up detection of amine vapors, demonstrating potential for food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-4-phenyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-13(15(17)19-18-14)10-4-2-1-3-5-10/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJRPTVOHSWTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)


![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)




![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)

